molecular formula C12H8Br2 B048405 4,4'-Dibromobiphenyl CAS No. 92-86-4

4,4'-Dibromobiphenyl

Cat. No.: B048405
CAS No.: 92-86-4
M. Wt: 312 g/mol
InChI Key: HQJQYILBCQPYBI-UHFFFAOYSA-N
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Description

4,4’-Dibromobiphenyl is an organic compound with the molecular formula C₁₂H₈Br₂. It consists of a biphenyl core with two bromine atoms attached at the 4 positions on each phenyl ring. This compound appears as a white crystalline powder and is primarily used as a building block in the synthesis of various organic compounds .

Safety and Hazards

4,4’-Dibromobiphenyl is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

Future Directions

The luminescence spectrum of free 4,4’-Dibromobiphenyl shows a structured band with a maximum at 415 nm, typical of ligand-centered fluorescence . The formation of the complex leads to a significant shift of the emission band to lower energy (the maximum at 505 nm), demonstrating the possibility of controlling photoluminescence properties of oligophenylene systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dibromobiphenyl can be synthesized by reacting biphenyl with bromine in the presence of a catalytic system based on Lewis acids or iodine. The reaction is typically carried out in a solvent medium such as carbon tetrachloride, dichloromethane, or nitrobenzene . The reaction conditions involve maintaining ambient temperature to achieve high yields, often exceeding 85% .

Industrial Production Methods

In industrial settings, the preparation of 4,4’-Dibromobiphenyl involves similar bromination reactions but on a larger scale. The use of strong acids with a pKa of at most 4, such as carboxylic or sulfonic acids, can enhance the bromination reaction’s activity and selectivity .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Strong Acids: Used to enhance bromination reactions.

    Organic Solvents: Such as dichloromethane and nitrobenzene, used as reaction media.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(4-bromophenyl)benzene
  • 4,4’-Dibromo-1,1’-biphenyl
  • 4,4’-Dibromodiphenyl
  • 4,4’-Diiodobiphenyl
  • 2,2’-Dibromobiphenyl

Uniqueness

4,4’-Dibromobiphenyl is unique due to its specific substitution pattern, which allows it to participate in selective bromination reactions and form specific derivatives. Its ability to undergo bioactivation by cytochrome P450 enzymes and exhibit estrogenic activity also distinguishes it from other similar compounds .

Properties

IUPAC Name

1-bromo-4-(4-bromophenyl)benzene
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InChI

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
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InChI Key

HQJQYILBCQPYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br
Source PubChem
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Molecular Formula

C12H8Br2
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DSSTOX Substance ID

DTXSID1059072
Record name 4,4'-dibromo-1,1'-Biphenyl
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Molecular Weight

312.00 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4,4'-Dibromobiphenyl
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Vapor Pressure

0.0000246 [mmHg]
Record name 4,4'-Dibromobiphenyl
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CAS No.

92-86-4
Record name 4,4′-Dibromobiphenyl
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Record name 4,4'-DIBROMOBIPHENYL
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Record name 1,1'-Biphenyl, 4,4'-dibromo-
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Record name 4,4'-dibromo-1,1'-Biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-dibromobiphenyl?

A1: this compound has the molecular formula C12H8Br2 and a molecular weight of 312.00 g/mol.

Q2: What are the main spectroscopic techniques used to characterize this compound?

A2: Researchers commonly employ gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound and its metabolites. NMR spectroscopy is also utilized to confirm the structure and purity of synthesized this compound.

Q3: Can you describe a common method for synthesizing this compound?

A3: One common method involves reacting biphenyl with bromine in a solvent mixture of water and glacial acetic acid. This reaction is typically carried out in the presence of an oxidant and an auxiliary oxidant under heating. The resulting this compound can then be purified by methods like methanol leaching and drying.

Q4: What are some applications of this compound in material science?

A4: this compound is a valuable building block in the synthesis of various polymers, including poly(arylene sulfide)s, polytriarylamines, and conjugated polymers incorporating thiophene units. These polymers find applications in diverse fields like electronics and optoelectronics.

Q5: How does this compound contribute to the properties of copolymers?

A5: Incorporating this compound into copolymers can influence their thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm). For instance, copolymers containing both p-phenylene sulfide and biphenylene sulfide units, synthesized with this compound, exhibit altered Tg and Tm compared to homopolymers.

Q6: Has this compound been explored in catalytic applications?

A6: While this compound itself might not be directly used as a catalyst, its degradation has been studied in the context of catalytic oxidation. Research has explored the use of catalysts like Mn-Co-Ce complex oxides to degrade this compound in subcritical water.

Q7: Are there any computational studies on this compound?

A7: Yes, computational studies have investigated the adiabatic molecular alignment of this compound using laser pulses. These studies employed Coulomb explosion imaging to analyze the molecular orientation achieved.

Q8: What are the environmental concerns associated with this compound?

A8: this compound is considered a persistent organic pollutant (POP). Its presence in the environment raises concerns due to its potential for bioaccumulation and toxicity.

Q9: How is this compound degraded in the environment?

A9: Several methods have been explored for the degradation of this compound, including photo-degradation, catalytic subcritical water oxidation, and photoelectrocatalytic degradation using TiO2 nanotube arrays.

Q10: What factors influence the degradation of this compound?

A10: Factors such as light intensity, dissolved oxygen, pH, presence of catalysts (e.g., Mn-Co-Ce oxides), and the use of additives like hydrogen peroxide can influence the degradation rate and efficiency of this compound. , ,

Q11: Has this compound been used in analytical chemistry?

A11: Yes, this compound is employed as an internal standard in analytical techniques like gas chromatography to estimate the concentration of organic compounds leached from pharmaceutical packaging.

Q12: Are there any known crystallographic studies on this compound?

A12: Crystallographic studies have determined the crystal structure of this compound, revealing its molecular geometry and packing arrangement in the solid state. ,

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